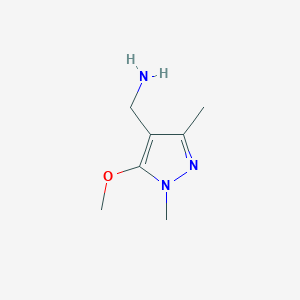![molecular formula C11H11N5 B1437699 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine CAS No. 56984-55-5](/img/structure/B1437699.png)
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Overview
Description
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with a unique bicyclic structure. This compound belongs to the class of pyrazolo[3,4-c]pyrazoles, which are known for their potential pharmacological activities. The structure of this compound includes a fused bicyclic system with nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions. These reactions are often performed under microwave activation to enhance the reaction rate and yield . Additionally, chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions can be employed to synthesize a variety of modulated heterobicycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, palladium catalysts for Suzuki–Miyaura cross-coupling, and hydrazine for condensation reactions. Reaction conditions often involve elevated temperatures and the use of microwave activation to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by Suzuki–Miyaura cross-coupling can yield various substituted heterobicycles with different functional groups .
Scientific Research Applications
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole: Similar in structure but with different substituents.
4-Methyl-6-(4-methylphenyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine: A closely related compound with a methyl group on the phenyl ring.
Uniqueness
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESFSCQQXVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588018 | |
| Record name | 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-55-5 | |
| Record name | 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)







![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)

![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
